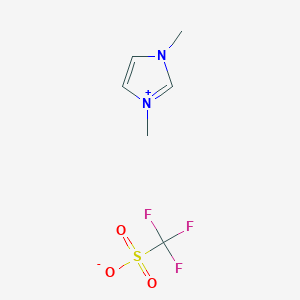
3-Fluoro-4-cianopiridina
Descripción general
Descripción
3-Fluoro-4-cyanopyridine (3FCP) is an organic compound with a molecular formula of C5H3FN2. It is an aromatic heterocyclic compound, which is a type of aromatic organic compound that contains one or more heteroatoms (atoms other than carbon or hydrogen). It is a colorless liquid that is soluble in organic solvents, such as ethanol and acetone. 3FCP is used in a variety of applications in organic synthesis and medicinal chemistry, including as a building block in the synthesis of pharmaceuticals and other compounds.
Aplicaciones Científicas De Investigación
Actividad antiproliferativa en farmacología
Los derivados de 3-Fluoro-4-cianopiridina se han estudiado por sus posibles efectos antiproliferativos contra líneas celulares de cáncer. La investigación ha demostrado que ciertos derivados de piridina exhiben una actividad prometedora contra líneas celulares de carcinoma hepático, como HEPG2 . Estos hallazgos sugieren que this compound podría ser un andamiaje valioso para desarrollar nuevos agentes anticancerígenos.
Ciencia de materiales: Síntesis de co-cristales
En la ciencia de materiales, la this compound se utiliza en la síntesis controlada de co-cristales. Estos co-cristales se diseñan con varios ácidos y se analizan mediante difracción de rayos X de monocristal para comprender su comportamiento de agregación y potenciales intermoleculares, lo cual es crucial para mejorar las propiedades químicas y físicas de los materiales .
Productos farmacéuticos: Agentes de imagenología
Las piridinas fluoradas, incluida la this compound, son de especial interés en la industria farmacéutica para la síntesis de piridinas sustituidas con F-18. Estos compuestos se utilizan como agentes de imagenología para la radioterapia local del cáncer y otras aplicaciones biológicas debido a sus inusuales propiedades físicas, químicas y biológicas .
Química agrícola: Ingredientes activos
Los compuestos que contienen flúor, como la this compound, se incorporan a los productos agrícolas para mejorar sus propiedades físicas, biológicas y ambientales. La introducción de átomos de flúor en las estructuras principales es una modificación común para mejorar la eficacia de los ingredientes activos agrícolas .
Química analítica: Sensores fluorescentes
En la química analítica, los derivados de this compound se desarrollan como sensores fluorescentes para la determinación selectiva de iones en muestras de agua. Por ejemplo, se creó un sensor derivado de cianopiridina para la determinación selectiva de iones uranilo, lo cual es significativo para el control y la protección del medio ambiente .
Ciencia ambiental: Estudios de biodegradación
La this compound también puede desempeñar un papel en la ciencia ambiental, particularmente en el estudio de los procesos de biodegradación. Comprender cómo estos compuestos interactúan con los factores ambientales puede informar el desarrollo de estrategias para mitigar el impacto de los contaminantes químicos .
Síntesis química: Reactivos de boro para reacciones de acoplamiento
En la química sintética, la this compound se utiliza en la preparación de reactivos de boro para reacciones de acoplamiento de Suzuki–Miyaura. Estas reacciones son fundamentales para formar enlaces carbono-carbono en la síntesis de moléculas orgánicas complejas .
Ciencias de la vida: Investigación y desarrollo
Por último, en las ciencias de la vida, la this compound es un compuesto de interés debido a sus posibles aplicaciones en investigación y desarrollo. Sus propiedades son aprovechadas por los científicos en diversas áreas, como las ciencias de la vida, la ciencia de los materiales y la síntesis química, para avanzar en el conocimiento científico y la innovación .
Safety and Hazards
The safety information for 3-Fluoro-4-cyanopyridine indicates that it should be stored in an inert atmosphere at 2-8°C . The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H317 (May cause an allergic skin reaction) and H319 (Causes serious eye irritation) . Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Direcciones Futuras
Fluoropyridines, including 3-Fluoro-4-cyanopyridine, have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They have potential applications in various biological fields, including as potential imaging agents . The development of fluorinated chemicals has been steadily increasing due to the high availability of the fluorinated synthetic blocks, the effective fluorinating reagents, the widely reliable fluorination technology, and the accumulation of basic and advanced knowledge of the fluorine chemistry .
Mecanismo De Acción
Target of Action
3-Fluoro-4-cyanopyridine is a type of fluoropyridine, which are known for their interesting and unusual physical, chemical, and biological properties . .
Mode of Action
Fluoropyridines, in general, are known for their reduced basicity and are usually less reactive than their chlorinated and brominated analogues
Biochemical Pathways
Fluoropyridines are often used in the synthesis of various biologically active compounds , suggesting that they may affect a wide range of biochemical pathways.
Pharmacokinetics
The compound’s molecular weight is 1221 , which might influence its bioavailability and pharmacokinetic properties.
Result of Action
Fluoropyridines are often used in the synthesis of various biologically active compounds , suggesting that they may have a wide range of effects at the molecular and cellular level.
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c , suggesting that temperature and atmospheric conditions could potentially influence its stability and efficacy.
Análisis Bioquímico
Biochemical Properties
They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Molecular Mechanism
It is known that fluoropyridines can participate in Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction
Propiedades
IUPAC Name |
3-fluoropyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3FN2/c7-6-4-9-2-1-5(6)3-8/h1-2,4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQHDTRSEWCXJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80623019 | |
| Record name | 3-Fluoropyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80623019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
113770-88-0 | |
| Record name | 3-Fluoro-4-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=113770-88-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoropyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80623019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-fluoropyridine-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















